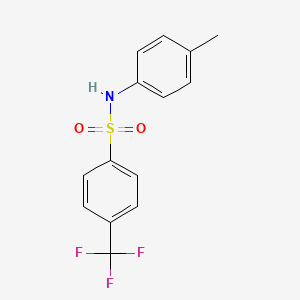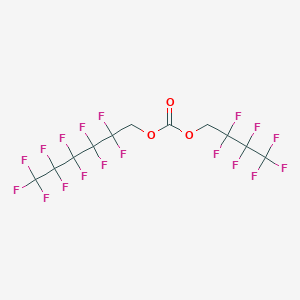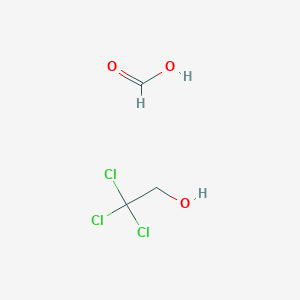
Ethanol, 2,2,2-trichloro-, formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2,2-trichloro-, formate is a chemical compound with the molecular formula C2H3Cl3O2. It is also known by other names such as β,β,β-Trichloroethanol formate and Trichloroethyl formate. This compound is characterized by the presence of three chlorine atoms attached to the second carbon of the ethanol molecule, along with a formate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2,2-trichloro-, formate typically involves the reaction of 2,2,2-trichloroethanol with formic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CCl}_3\text{CH}_2\text{OH} + \text{HCOOH} \rightarrow \text{CCl}_3\text{CH}_2\text{OCHO} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically conducted in large reactors where temperature, pressure, and reactant concentrations are carefully monitored and controlled.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2,2-trichloro-, formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it back to 2,2,2-trichloroethanol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Trichloroacetic acid.
Reduction: 2,2,2-Trichloroethanol.
Substitution: Various substituted ethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2,2-trichloro-, formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly in the context of its metabolites.
Medicine: Research is conducted on its potential therapeutic uses and its role as a metabolite of chloral hydrate.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2,2-trichloro-, formate involves its metabolism to 2,2,2-trichloroethanol, which exerts various biological effects. Trichloroethanol modulates tetrodotoxin-resistant sodium channels in nociceptive neurons, leading to decreased neuronal excitability and analgesic effects . The compound induces a hyperpolarizing shift in the steady-state fast inactivation relationship, increases use-dependent inhibition, accelerates the onset of inactivation, and retards the recovery of inactivated sodium channels.
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2,2,2-trichloro-, formate can be compared with other similar compounds such as:
2,2,2-Trichloroethanol: The parent alcohol from which the formate is derived.
Trichloroacetic acid: An oxidation product of the compound.
Chloral hydrate: A related compound that metabolizes to trichloroethanol.
The uniqueness of this compound lies in its specific chemical structure and the presence of the formate group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82998-20-7 |
|---|---|
Molekularformel |
C3H5Cl3O3 |
Molekulargewicht |
195.42 g/mol |
IUPAC-Name |
formic acid;2,2,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O.CH2O2/c3-2(4,5)1-6;2-1-3/h6H,1H2;1H,(H,2,3) |
InChI-Schlüssel |
CMAXFZGBCJQZCB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)
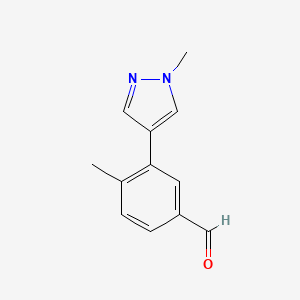
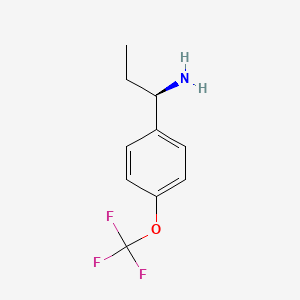

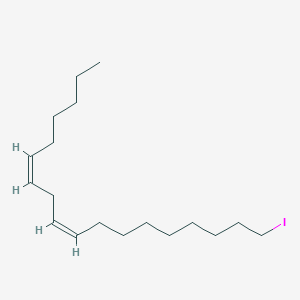
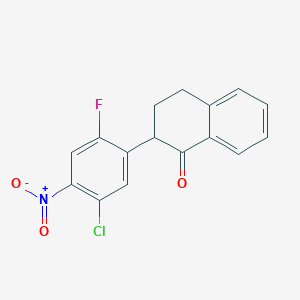
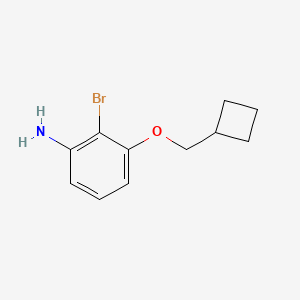
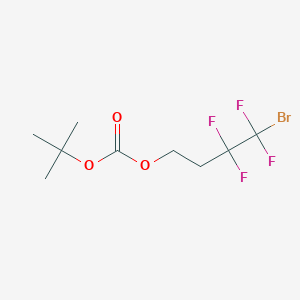


![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
